molecular formula C6H12O3 B1246043 1-Hydroxy-3-propoxyacetone

1-Hydroxy-3-propoxyacetone

Cat. No. B1246043
M. Wt: 132.16 g/mol
InChI Key: ZVDLKZXCNWAIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hydroxy-3-propoxyacetone is an O-alkylglycerone.

Scientific Research Applications

Synthesis of Water-Soluble Trioxanes

  • 1-Hydroxy-3-propoxyacetone has been used in the synthesis of water-soluble trioxanes. These trioxanes serve as versatile building blocks for further functionalization, such as ester and amide formation, as demonstrated in the study by Griesbeck, Schlundt, and Neudörfl (2013) (Griesbeck et al., 2013).

Electrocatalytic Synthesis

  • Hydroxyacetone, a dehydration product of glycerol, has been proposed as a platform for the electrocatalytic synthesis of various compounds. This includes 1,2-propanediol and 2-propanol, exploring non-noble metals as electrode materials in combination with different electrolyte compositions. The study by Sauter, Bergmann, and Schröder (2017) provides detailed insights into this application (Sauter et al., 2017).

Pharmaceutical and Fine Chemical Synthesis

  • Alpha-hydroxy ketones, like 1-Hydroxy-3-propoxyacetone, find importance in the pharmaceutical industry. They are used in antidepressants, inhibitors for amyloid-beta protein (Alzheimer's treatment), and in antitumor antibiotics. The biocatalytic strategies for their synthesis are well articulated in the study by Hoyos et al. (2010) (Hoyos et al., 2010).

Dermophilic and Prophylactic Properties

  • The synthesis of compounds like 1,3-diundecanoyloxyacetone and 1-undecanoyloxy-3-hydroxyacetone, derivatives of hydroxyacetone, has been reported for their potential long-lasting insect-repellent activity upon anchoring to the skin. This was explored by Quintana, Garson, and Lasslo (1969) (Quintana et al., 1969).

Enzyme Inactivation Study

  • 1-Hydroxy-3-iodo-2-propanone phosphate, structurally similar to dihydroxyacetone phosphate, has been synthesized for its potential to irreversibly inactivate enzymes like triose phosphate isomerase. This was detailed by Hartman (1968) (Hartman, 1968).

Photoreactions and Photochemical Studies

  • The enol of acetone, formed by reactions of 1-hydroxy-1-methylethyl radicals, was detected in photoreactions of 3-hydroxy-3-methyl-2-butanone, showcasing its relevance in photochemical studies. Laroff and Fischer (1973) provided insights into this aspect (Laroff & Fischer, 1973).

Catalytic Activation in Chemical Reactions

  • The use of 1-Hydroxy-3-propoxyacetone in catalytic activations, particularly in reactions like Suzuki–Miyaura coupling, has been explored. Kumar et al. (2014) studied the efficacy of certain palladium complexes in this context (Kumar et al., 2014).

properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

1-hydroxy-3-propoxypropan-2-one

InChI

InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h7H,2-5H2,1H3

InChI Key

ZVDLKZXCNWAIDX-UHFFFAOYSA-N

SMILES

CCCOCC(=O)CO

Canonical SMILES

CCCOCC(=O)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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